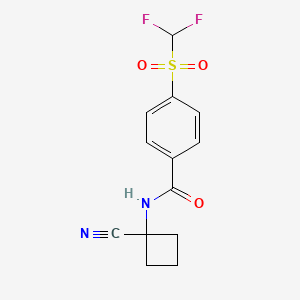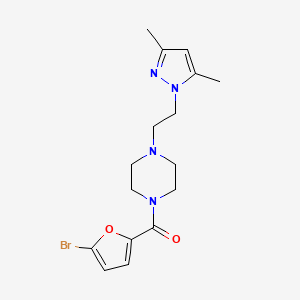![molecular formula C15H16ClN3O2S B2642631 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone CAS No. 557783-90-1](/img/structure/B2642631.png)
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone
概要
説明
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring, along with the chlorophenyl and piperidinyl groups, contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For example, 2-chlorobenzohydrazide can be reacted with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol, such as 2-chlorothiophenol, under basic conditions to form the thioether linkage.
Piperidinyl Substitution: Finally, the thioether intermediate is reacted with 1-piperidinyl ethanone under acidic or basic conditions to introduce the piperidinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring or the carbonyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives, alcohols.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, while the piperidinyl group can interact with neurotransmitter receptors, potentially affecting neurological functions.
類似化合物との比較
Similar Compounds
- 2-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone
- 2-[[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone
- 2-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone
Uniqueness
2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(1-piperidinyl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs with different substituents.
特性
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-7-3-2-6-11(12)14-17-18-15(21-14)22-10-13(20)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPZFEGFFOATMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile](/img/structure/B2642550.png)
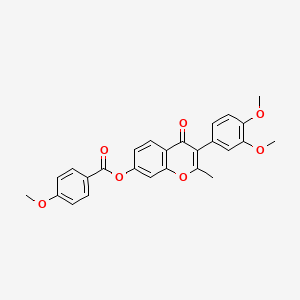
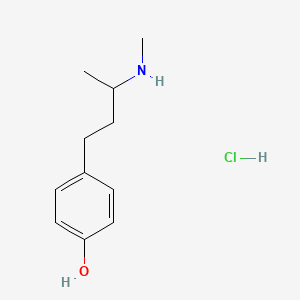
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
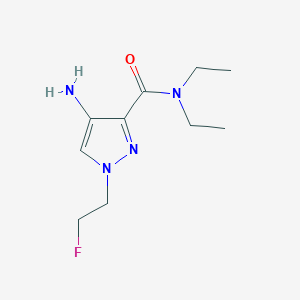
![ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate](/img/structure/B2642558.png)


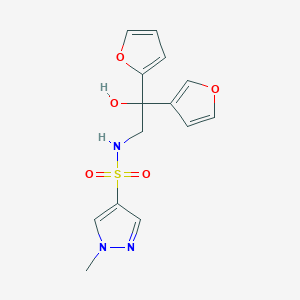
![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)

